Indoline, 1-piperidinoacetyl-
Overview
Description
Indoline, 1-piperidinoacetyl- is a compound that belongs to the class of indoline derivatives Indoline itself is a bicyclic organic heterocyclic compound with a benzene ring fused to a five-membered nitrogen-containing ring
Preparation Methods
The synthesis of Indoline, 1-piperidinoacetyl- can be achieved through several methods:
Reduction from Indole: Indoline can be synthesized by reducing indole using catalytic hydrogenation or other reducing agents.
Intramolecular Diels-Alder Reaction: This method involves the cyclization of 3-alkynylalkylamino-1,2-diazine in the presence of high temperatures and specific solvents.
Catalytic Synthesis: Various catalytic methods can be employed to synthesize indoline derivatives, including the use of metal catalysts and specific reaction conditions.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity of the compound.
Chemical Reactions Analysis
Indoline, 1-piperidinoacetyl- undergoes various chemical reactions, including:
Oxidation: Indoline derivatives can be oxidized to form indole or other oxidized products.
Reduction: Reduction reactions can convert indoline derivatives back to their corresponding indole forms.
Substitution: Indoline derivatives can undergo substitution reactions, where functional groups on the indoline ring are replaced with other groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Indoline, 1-piperidinoacetyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Indoline, 1-piperidinoacetyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: Indoline derivatives can interact with proteins, enzymes, and receptors in the body, leading to various biological effects.
Pathways Involved: The compound can modulate signaling pathways involved in cell growth, apoptosis, and inflammation.
The specific mechanism of action depends on the structure of the indoline derivative and its target in the body.
Comparison with Similar Compounds
Indoline, 1-piperidinoacetyl- can be compared with other similar compounds, such as:
Indole: Indole is a structurally related compound with a benzene ring fused to a five-membered nitrogen-containing ring.
Indoline Derivatives: Other indoline derivatives, such as 1-(2-(4-(substitutedbenzyl)piperazin-1-yl)acetyl)indoline-2,3-dione, have shown potential as acetylcholinesterase inhibitors and other biological activities.
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-piperidin-1-ylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c18-15(12-16-9-4-1-5-10-16)17-11-8-13-6-2-3-7-14(13)17/h2-3,6-7H,1,4-5,8-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAHNWKWJOSXJNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)N2CCC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00205093 | |
Record name | Indoline, 1-piperidinoacetyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00205093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
36.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47204683 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
56533-61-0 | |
Record name | Indoline, 1-piperidinoacetyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056533610 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indoline, 1-piperidinoacetyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00205093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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